molecular formula C28H34N2O3 B11497803 5-(1-adamantyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-furamide

5-(1-adamantyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-furamide

Cat. No.: B11497803
M. Wt: 446.6 g/mol
InChI Key: RGBCJZRXHUFQKX-UHFFFAOYSA-N
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Description

5-(ADAMANTAN-1-YL)-N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique structure combining adamantane, cyclohexylcarbamoyl, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ADAMANTAN-1-YL)-N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the adamantane derivative, which is then functionalized to introduce the furan and phenyl groups. The cyclohexylcarbamoyl group is usually added in the final steps through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and purity. The use of catalysts and automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(ADAMANTAN-1-YL)-N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the furan moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(ADAMANTAN-1-YL)-N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(ADAMANTAN-1-YL)-N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The furan and phenyl groups can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclohexylcarbamoyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-ADAMANTAN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-CHLORO-BENZYLIDENE)-HYDRAZIDE
  • 5-ADAMANTAN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-CHLORO-BENZYLIDENE)-HYDRAZIDE

Uniqueness

5-(ADAMANTAN-1-YL)-N-[2-(CYCLOHEXYLCARBAMOYL)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its combination of adamantane, furan, and cyclohexylcarbamoyl groups, which confer distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development in various scientific fields.

Properties

Molecular Formula

C28H34N2O3

Molecular Weight

446.6 g/mol

IUPAC Name

5-(1-adamantyl)-N-[2-(cyclohexylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C28H34N2O3/c31-26(29-21-6-2-1-3-7-21)22-8-4-5-9-23(22)30-27(32)24-10-11-25(33-24)28-15-18-12-19(16-28)14-20(13-18)17-28/h4-5,8-11,18-21H,1-3,6-7,12-17H2,(H,29,31)(H,30,32)

InChI Key

RGBCJZRXHUFQKX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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